1-Methyl-3-semicarbazonoindoline-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-semicarbazonoindoline-2-one is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a semicarbazone moiety attached to an indoline core. The presence of the semicarbazone group imparts distinct chemical and biological properties to the molecule, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-Methyl-3-semicarbazonoindoline-2-one typically involves the reaction of 1-methylindoline-2,3-dione with semicarbazide hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Methyl-3-semicarbazonoindoline-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the semicarbazone group to an amine.
Substitution: The indoline core can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted indolines and their derivatives .
Scientific Research Applications
1-Methyl-3-semicarbazonoindoline-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and infectious diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-3-semicarbazonoindoline-2-one involves its interaction with specific molecular targets and pathways. The semicarbazone group can form hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The indoline core can interact with receptors and ion channels, modulating their function and leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Methyl-3-semicarbazonoindoline-2-one can be compared with other indole derivatives such as:
1-Methylindoline-2,3-dione: A precursor in the synthesis of the compound, known for its use in organic synthesis.
3-Methylindole: A naturally occurring compound with distinct biological activities, including antimicrobial and anticancer properties.
Indole-3-acetic acid: A plant hormone involved in growth regulation, widely studied for its role in plant biology.
The uniqueness of this compound lies in its semicarbazone group, which imparts additional chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
(2-hydroxy-1-methylindol-3-yl)iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5,15H,1H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWPNJWYMTXVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.